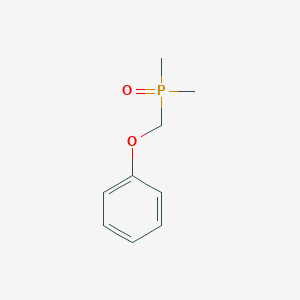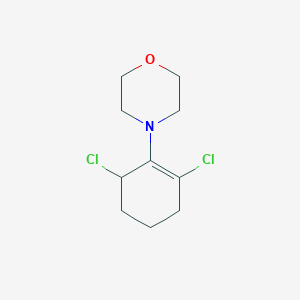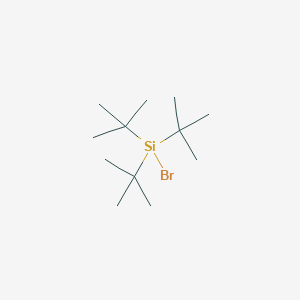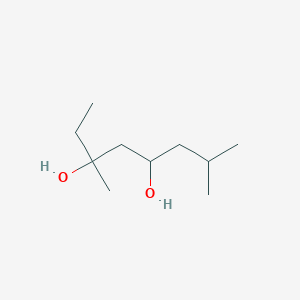![molecular formula C12H23NO B14644680 N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine CAS No. 51768-90-2](/img/structure/B14644680.png)
N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a dimethylocta-1,6-dien-3-yl group attached to an oxy-methylmethanamine structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine typically involves the reaction of 3,7-dimethylocta-1,6-dien-3-ol with N-methylmethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in experiments to understand its role in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development due to its unique chemical properties.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It may be employed as a precursor in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Linalool: A monoterpenoid alcohol with a similar structure, known for its pleasant scent and use in fragrances.
Geraniol: Another monoterpenoid alcohol, commonly found in essential oils and used in perfumes and flavorings.
Nerol: A cis-isomer of geraniol, also found in essential oils and used for its aromatic properties.
Uniqueness: N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine is unique due to its specific amine structure, which imparts different chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
51768-90-2 |
|---|---|
Formule moléculaire |
C12H23NO |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
N-(3,7-dimethylocta-1,6-dien-3-yloxy)-N-methylmethanamine |
InChI |
InChI=1S/C12H23NO/c1-7-12(4,14-13(5)6)10-8-9-11(2)3/h7,9H,1,8,10H2,2-6H3 |
Clé InChI |
WTMSSOCWTXTDNY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)ON(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















